molecular formula C18H20O4 B14548038 Benzyl [2-(benzyloxy)ethoxy]acetate CAS No. 62005-06-5

Benzyl [2-(benzyloxy)ethoxy]acetate

Cat. No.: B14548038
CAS No.: 62005-06-5
M. Wt: 300.3 g/mol
InChI Key: LMZBNHVGZXSVDR-UHFFFAOYSA-N
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Description

Benzyl [2-(benzyloxy)ethoxy]acetate is a benzyl-protected ester featuring a polyether chain (2-(benzyloxy)ethoxy) linked to an acetate group. This compound is structurally characterized by two benzyl groups and an ethoxy-ethoxy spacer, which confer unique physicochemical properties such as enhanced lipophilicity, stability under basic conditions, and tunable reactivity. For instance, tert-butyl 2-{3-[2-(benzyloxy)ethoxy]propoxy}acetate, a closely related compound, is synthesized via multi-step reactions involving benzyloxy-ethoxy intermediates under nitrogen atmosphere, followed by purification via silica gel chromatography .

Properties

CAS No.

62005-06-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

benzyl 2-(2-phenylmethoxyethoxy)acetate

InChI

InChI=1S/C18H20O4/c19-18(22-14-17-9-5-2-6-10-17)15-21-12-11-20-13-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI Key

LMZBNHVGZXSVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(benzyloxy)ethoxy]acetate typically involves the reaction of benzyl alcohol with 2-(benzyloxy)ethoxyacetic acid. This esterification reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(benzyloxy)ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles like hydroxide ions can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of benzyloxyacetic acid.

    Reduction: Formation of benzyloxyethanol.

    Substitution: Formation of 2-(benzyloxy)ethoxyacetic acid derivatives.

Scientific Research Applications

Benzyl [2-(benzyloxy)ethoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl [2-(benzyloxy)ethoxy]acetate involves its interaction with specific molecular targets. In biochemical systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzyl [2-(benzyloxy)ethoxy]acetate with key analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties Applications
This compound Benzyl, ethoxy-ethoxy spacer, acetate ~330 (estimated) High lipophilicity, stability in basic conditions, modular reactivity Intermediate in drug synthesis
Benzyl 2-(difluoromethoxy)acetate Difluoromethoxy, benzyl, acetate 242.21 Enhanced stability and reactivity due to fluorine substitution Synthetic chemistry, catalysis
Ethyl 2-(2-benzoylphenoxy)acetate Benzoylphenol, ethoxy, acetate 314.33 Pharmacological activity (e.g., anti-inflammatory) Drug discovery
Methyl 2-(benzoyl)benzoate Benzoyl, methyl ester 240.25 Lower versatility due to lack of ethoxy groups Organic synthesis
Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate Amino acid-like chains, benzyl ~500 (estimated) Biocompatibility, peptide-like interactions Biochemical research

Reactivity and Stability

  • Fluorinated Analogs: Benzyl 2-(difluoromethoxy)acetate exhibits superior stability and electrophilicity compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine atoms .
  • Ethoxy Spacer Influence : The ethoxy-ethoxy chain in this compound enhances solubility in polar aprotic solvents (e.g., DCM, THF) and facilitates nucleophilic substitutions, as seen in the synthesis of tert-butyl derivatives .
  • Benzyl Protection: Benzyl groups in these compounds provide steric protection for labile functional groups (e.g., alcohols, amines), enabling controlled deprotection under hydrogenolysis or acidic conditions .

Characterization Data

  • 1H NMR : Peaks at δ 7.35–7.27 (benzyl aromatic protons), δ 4.57 (benzyl CH2), δ 3.63–3.57 (ethoxy-ethoxy CH2) .
  • LC-MS : Molecular ion peak [M+Na]+ at m/z 347.10, consistent with tert-butyl analogs .

Unique Advantages and Limitations

Advantages:

  • Modular Design : The ethoxy-ethoxy spacer allows for structural tuning to optimize solubility and reactivity.
  • Protection-Deprotection Flexibility : Benzyl groups enable selective deprotection for stepwise synthesis .

Limitations:

  • Synthetic Complexity : Multi-step synthesis reduces overall yield (e.g., 38% yield reported for a related compound) .
  • Limited Bioactivity: Unlike fluorinated or benzoyl-containing analogs, this compound lacks direct pharmacological applications .

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